Product packaging for Benzyl valerate(Cat. No.:CAS No. 10361-39-4)

Benzyl valerate

Cat. No.: B082272
CAS No.: 10361-39-4
M. Wt: 192.25 g/mol
InChI Key: YZJCDVRXBOPXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Classification

IUPAC Name: Benzyl (B1604629) pentanoatethegoodscentscompany.com

The systematic name for benzyl valerate (B167501), as designated by the International Union of Pure and Applied Chemistry (IUPAC), is benzyl pentanoate . plantaedb.com This name precisely describes its chemical structure, indicating it is an ester formed from pentanoic acid and a benzyl group. The PubChem CID for benzyl pentanoate is 82584. wikidata.orgnih.gov

Synonyms and Related Compoundschemicalbook.com

Benzyl valerate is known by several other names in scientific literature and commercial contexts. nist.gov These synonyms are often based on older nomenclature systems or are trivial names.

N-VALERIC ACID BENZYL ESTERchemicalbook.com

This synonym emphasizes that the valeric acid component is the "normal" or straight-chain isomer. It is used to distinguish it from its branched-chain isomers. chemicalbook.comabchemicalindustries.com

Pentanoic acid, phenylmethyl esterthegoodscentscompany.com

This name is another valid systematic name for this compound. nist.govsynerzine.com It highlights the constituent parts: pentanoic acid and a phenylmethyl (benzyl) group.

Benzyl N-valeratechemicalbook.com

Similar to "N-VALERIC ACID BENZYL ESTER," this synonym also specifies the straight-chain form of the valeric acid moiety. chemicalbook.comnist.gov

Benzyl isovalerate (comparison)benchchem.com

Benzyl isovalerate is a structural isomer of this compound. thegoodscentscompany.com While both are benzyl esters of five-carbon carboxylic acids, they differ in the branching of the carbon chain. this compound is the ester of n-pentanoic acid (valeric acid), which has a straight five-carbon chain. In contrast, benzyl isovalerate is the ester of 3-methylbutanoic acid (isovaleric acid), where the carbon chain is branched. nih.govnih.gov This structural difference leads to variations in their physical and sensory properties. chemicalbook.com For instance, this compound is described as having a powerful fruity and somewhat musky odor, while benzyl isovalerate has a heavier floral character. chemicalbook.com

PropertyThis compoundBenzyl Isovalerate
IUPAC Name Benzyl pentanoateBenzyl 3-methylbutanoate
Synonyms Benzyl n-valerate, Pentanoic acid, phenylmethyl esterBenzyl isopentanoate, 3-Methylbutanoic acid, phenylmethyl ester
Molecular Formula C12H16O2C12H16O2
Molecular Weight 192.25 g/mol 192.25 g/mol
Odor Profile Fruity, sweet, berry-likeHeavier floral, fruity, apple-like

This table provides a comparative overview of the key properties of this compound and its isomer, Benzyl Isovalerate.

Contextual Significance in Scientific Disciplines

The study of this compound and similar esters provides valuable insights across several scientific fields.

In the field of organic chemistry, this compound is a classic example of an ester synthesized through the Fischer esterification of benzyl alcohol and valeric acid. This reaction is a cornerstone of organic synthesis education and research, demonstrating the principles of acid-catalyzed nucleophilic acyl substitution. Research in this area often focuses on optimizing reaction conditions, such as temperature, catalysts, and reactant ratios, to maximize the yield and purity of the resulting ester.

The synthesis of this compound typically involves the following:

Reactants: Benzyl alcohol and valeric acid.

Catalyst: A strong acid, such as sulfuric acid.

Process: The reactants are heated under reflux to drive the equilibrium towards the formation of the ester.

Furthermore, the hydrolysis of this compound, breaking it down into its constituent alcohol and carboxylic acid, is a key reaction studied to understand ester stability and reactivity under different conditions (acidic or alkaline).

In biochemistry, this compound is relevant in the study of enzymatic reactions. Lipases, a class of enzymes, can catalyze both the synthesis and hydrolysis of esters like this compound. Research into these enzymatic processes is significant for several reasons:

Green Chemistry: Enzymatic synthesis is often more environmentally friendly than traditional chemical methods. researchgate.net

Metabolism: The hydrolysis of esters by enzymes is a fundamental metabolic process in many organisms. In vivo, esterases, primarily in the liver, can break down this compound into benzyl alcohol and valeric acid.

This compound has also been identified as a volatile component in some natural products, such as certain species of Artemisia and mangoes (Mangifera indica). wikidata.org This natural occurrence prompts research into its biosynthetic pathways within these organisms.

The principles of esterification and the properties of esters like this compound have implications in materials science. For example, the formation of ester linkages is fundamental to the synthesis of polyesters, a major class of polymers. While this compound itself is not a polymer, the study of its formation and cleavage provides insights into the chemical reactions that underpin the creation and degradation of polymeric materials.

Research in materials science also explores the use of related valerate esters in the development of novel materials. For instance, the modification of polymer surfaces with ester-containing compounds can alter their properties for specific applications. Additionally, the study of how different ester structures influence the physical properties of materials, such as their thermal stability and mechanical strength, is an active area of investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B082272 Benzyl valerate CAS No. 10361-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJCDVRXBOPXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065052
Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-39-4
Record name Benzyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195831F8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways

Conventional Esterification Approaches

The most common method for synthesizing benzyl (B1604629) valerate (B167501) is through the direct esterification of valeric acid with benzyl alcohol. This reaction is a classic example of Fischer-Speier esterification, an equilibrium-driven process that requires a catalyst and often the removal of water to achieve high yields.

Acid-Catalyzed Esterification of Valeric Acid and Benzyl Alcohol

The cornerstone of benzyl valerate synthesis is the acid-catalyzed reaction between valeric acid (pentanoic acid) and benzyl alcohol. chemicalbook.com This reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Strong acids are essential to catalyze the esterification process. The most frequently employed catalysts are sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Sulfuric Acid: Concentrated sulfuric acid is a highly effective and common catalyst for this reaction. chemicalbook.comgoogle.com Its strong dehydrating properties also help to shift the equilibrium towards the formation of the ester. However, care must be taken as too much sulfuric acid can lead to polymerization of benzyl alcohol. sciencemadness.org

p-Toluenesulfonic Acid: p-TsOH is another widely used strong acid catalyst. google.comgoogle.com It is a solid, which can make it easier to handle than liquid sulfuric acid. It is effective in promoting the reaction, often in aromatic solvents that allow for azeotropic removal of water. google.comgoogle.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

The esterification reaction is typically carried out at elevated temperatures under reflux conditions. google.com This serves to increase the reaction rate. The specific temperature often depends on the solvent used for azeotropic water removal, with temperatures in the range of 100° to 150°C being common. google.comgoogle.com

Because esterification is an equilibrium reaction, manipulating the molar ratios of the reactants can shift the equilibrium to favor product formation. Often, a slight excess of one of the reactants, typically the less expensive or more easily removable one, is used. In the synthesis of other benzyl esters, a molar excess of the carboxylic acid has been employed. sciencemadness.org

A critical aspect of driving the esterification reaction to completion is the removal of water, a byproduct of the reaction. The continuous removal of water shifts the equilibrium to the right, in accordance with Le Châtelier's principle. athabascau.ca This is commonly achieved by azeotropic distillation. chemicalbook.comgoogle.com A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), is added to the reaction mixture. google.comgoogle.comrushim.rurochester.edu The mixture is heated to reflux, and the azeotrope of the solvent and water distills off. Upon condensation, the water separates from the immiscible organic solvent in a Dean-Stark trap, with the solvent returning to the reaction flask. rushim.ru

Molar Ratios of Reactants
Yield Optimization Strategies

The synthesis of this compound is commonly achieved through Fischer-Speier esterification, a reaction between valeric acid and benzyl alcohol. The optimization of this process is critical for maximizing product yield and purity. Key strategies include:

Molar Ratio Adjustment : To shift the reaction equilibrium towards the formation of the ester, a slight excess of one reactant is typically used. athabascau.ca For the synthesis of this compound, employing an excess of benzyl alcohol (e.g., an acid-to-alcohol molar ratio of 1:1.2) can drive the reaction forward, leading to yields that can exceed 85%.

Catalyst Selection : While strong mineral acids like sulfuric acid (H₂SO₄) at concentrations of 0.5–1% v/v are effective and widely used catalysts, alternative heterogeneous catalysts are being explored. Solid acid catalysts, such as Amberlyst-15 or zeolites, offer the advantage of simplified purification, reduced side reactions, and the potential for catalyst reuse, although they may necessitate longer reaction times.

Temperature and Water Removal : The reaction is typically conducted under reflux conditions, at temperatures between 100–120°C. This elevated temperature accelerates the reaction rate. A crucial aspect of driving the equilibrium towards the product is the continuous removal of water, a byproduct of the esterification. athabascau.caoperachem.com This is often accomplished azeotropically using a solvent like toluene in a Dean-Stark apparatus. operachem.com

Solvent-Free Systems : To enhance the environmental profile and reduce costs associated with solvent use and recovery, industrial protocols are increasingly adopting solvent-free conditions. In such systems, achieving high yields (80–85%) requires vigorous agitation and precise temperature control (around 110–115°C) to ensure proper mixing of the reactants.

Advanced Synthetic Strategies

In pursuit of more sustainable and efficient manufacturing processes, advanced synthetic strategies are gaining prominence. Biocatalysis, in particular, offers a greener alternative to traditional chemical methods. mdpi.combohrium.com

Enzymatic synthesis, or biocatalysis, utilizes enzymes as catalysts to perform chemical transformations. For ester production, lipases (E.C. 3.1.1.3) are the most prominent class of enzymes used. mdpi.com This method is favored for its high specificity, which minimizes the formation of by-products, and its operation under mild reaction conditions, which reduces energy consumption by approximately 60% compared to conventional acid-catalyzed processes. mdpi.com The use of biocatalysis for producing flavor esters is well-documented, with enzymes being effectively used to synthesize compounds such as pentyl valerate and benzyl benzoate. nih.gov

A significant advancement in biocatalysis is the use of immobilized enzymes. researchgate.net Immobilization involves attaching the enzyme to a solid support material, which transforms the catalyst from a homogeneous to a heterogeneous state. This strategy offers several key advantages:

Enhanced Stability : Immobilized enzymes often exhibit improved thermal and operational stability, allowing them to function in harsher environments (e.g., organic solvents, extreme pH) for extended periods. mdpi.comresearchgate.net

Reduced Product Contamination : Immobilization minimizes the leaching of protein into the final product, which is a crucial consideration for applications in the food and fragrance industries. researchgate.net

Among the various lipases available, lipase (B570770) B from the yeast Pseudozyma antarctica (formerly Candida antarctica), known as CALB, is one of the most widely used and robust enzymes in organic synthesis. researchgate.netinrs.ca It is recognized for its high catalytic efficiency, broad substrate specificity, and remarkable stability. researchgate.netnih.gov

The most common commercial preparation of immobilized CALB is Novozym 435. mdpi.comcsic.es This biocatalyst is highly popular in both academic research and industrial applications due to its proven effectiveness in a vast range of esterification and transesterification reactions. csic.esresearchgate.netresearchgate.net Other lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM), are also used as effective biocatalysts for ester synthesis. nih.govmdpi.com

The performance of an immobilized biocatalyst is heavily dependent on the immobilization method and the nature of the support carrier.

Interfacial Adsorption : This is one of the most common techniques for immobilizing lipases. Novozym 435 is a prime example, where CALB is immobilized via interfacial activation onto a macroporous acrylic resin (Lewatit VP OC 1600), which is composed of poly(methyl methacrylate) cross-linked with divinylbenzene. mdpi.comcsic.es The hydrophobic nature of the support facilitates the immobilization. csic.es

Encapsulation : This method involves entrapping the enzyme within a polymeric matrix. One novel approach uses a hybrid organic-inorganic support made of chitosan (B1678972) and sodium polyphosphate to encapsulate CALB, offering high thermal stability. mdpi.com Another technique utilizes microemulsion-based organogels (MBGs) to create a protective aqueous core for the enzyme within a non-aqueous environment. nih.gov

Covalent Binding : This technique forms strong, stable covalent bonds between the enzyme and the support, which minimizes enzyme leakage. researchgate.net

Adsorption on Novel Carriers : Researchers have also explored other carriers like macroporous carbon aerogels and mesoporous silica (B1680970) for the adsorptive immobilization of lipases. bohrium.com

To maximize the efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. Studies on similar flavor esters provide a framework for this optimization. nih.govresearchgate.netmdpi.com

ParameterOptimal Condition/EffectRationale/ObservationCitation
Enzyme Load Typically 10-30 mg/mL or 15 g/L.Conversion increases with enzyme concentration up to a certain point, after which it may plateau or slightly decrease due to mass transfer limitations or particle agglomeration. mdpi.com
Substrate Molar Ratio An excess of one substrate (e.g., alcohol) is often used.High concentrations of short-chain acids or alcohols can cause substrate inhibition or enzyme inactivation. Using an excess of the less inhibitory substrate can drive the reaction without deactivating the lipase. mdpi.com
Temperature Generally 30-60°C.The reaction rate increases with temperature until an optimum is reached. Higher temperatures can lead to enzyme denaturation and loss of activity. Novozym 435 is known for its high thermal stability. researchgate.netmdpi.com
Solvent Non-polar, hydrophobic solvents like n-hexane, n-heptane, or isooctane (B107328) are preferred.The choice of solvent is critical. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation. Hydrophobic solvents help maintain the enzyme's active conformation. mdpi.comnih.gov
Water Content/Removal Anhydrous conditions or in-situ water removal (e.g., using molecular sieves) are often necessary.While a minimal amount of water is needed for enzyme activity, the water produced during esterification can promote the reverse hydrolysis reaction, thus lowering the final ester yield. mdpi.comnih.govresearchgate.net
Agitation Speed Typically 150-300 rpm.Adequate mixing is required to overcome external mass transfer limitations, ensuring that substrates have access to the enzyme's active sites. Very high speeds, however, can cause mechanical stress on the biocatalyst. nih.govresearchgate.net

Enzymatic Synthesis (Biocatalysis)

Immobilized Lipases as Biocatalysts
Optimization of Enzymatic Reaction Parameters
2.2.1.1.3.1. Temperature

Temperature is a critical parameter in enzymatic reactions, influencing both the reaction rate and the stability of the enzyme. For the lipase-catalyzed synthesis of this compound, operating temperatures are significantly milder than those used in conventional acid-catalyzed esterification. Research indicates that enzymes like Candida antarctica lipase B (CAL-B) are effective in synthesizing this compound at temperatures in the range of 40–60°C.

In analogous enzymatic esterifications, the effect of temperature on yield is often bell-shaped. For instance, in the synthesis of octyl formate (B1220265), the optimal temperature was found to be 40°C, with higher temperatures potentially leading to enzyme denaturation. google.com Similarly, for the synthesis of other esters, increasing the temperature initially boosts the reaction rate, but excessive heat can lead to a rapid decrease in enzyme activity and, consequently, lower product conversion. nih.govjcsp.org.pk For example, in the synthesis of a pyrrole (B145914) ester using benzyl alcohol as a substrate, the yield increased from 61% to 92% when the temperature was raised from 40 to 50°C, but then dropped at 60°C due to thermal denaturation of the enzyme. nih.gov

Table 1: Effect of Temperature on the Enzymatic Synthesis of a Pyrrole Ester using Benzyl Alcohol

Temperature (°C)Conversion (%)
4061
5092
6078

Data adapted from a study on the synthesis of pyrrole esters using Novozym 435. nih.gov

2.2.1.1.3.2. Solvent Systems

The choice of solvent can significantly impact the efficiency of lipase-catalyzed reactions. In the synthesis of this compound and similar esters, non-polar, hydrophobic solvents are often preferred as they can facilitate the removal of the water byproduct, shifting the reaction equilibrium towards ester formation. mdpi.com Solvents like n-hexane and heptane (B126788) are commonly used. nih.govresearchgate.net

Solvent-free systems are also a viable and environmentally friendly option, where one of the reactants, typically the alcohol in excess, can also act as the solvent. scispace.com This approach increases the concentration of reactants and simplifies downstream processing. mdpi.com However, high concentrations of some substrates, like short-chain alcohols, can sometimes inhibit or inactivate the lipase. scispace.com In a study on the synthesis of pentyl valerate, cyclohexane (B81311) was used as the reaction medium. nih.gov The selection of an appropriate solvent or the decision to use a solvent-free system depends on factors like substrate solubility, enzyme stability, and potential substrate/product inhibition. mdpi.com For the synthesis of benzyl cinnamate, isooctane was found to be a high-yielding medium. researchgate.net

Table 2: Effect of Different Solvents on the Lipase-Catalyzed Transesterification of Methyl 1H-pyrrole-2-carboxylate with Benzyl Alcohol

SolventYield (%)
n-Hexane61
Toluene46
Isooctane55
Dichloromethane35
Acetonitrile (B52724)0
1,4-Dioxane0
N,N-Dimethylformamide (DMF)0
Ethanol0
Dimethyl sulfoxide (B87167) (DMSO)0

Data adapted from a study on the synthesis of pyrrole esters using Novozym 435. nih.gov

2.2.1.1.3.3. Enzyme Load and Molecular Sieves

The amount of enzyme used, or enzyme load, is a key factor in the economic feasibility of the process. A higher enzyme concentration generally leads to a faster reaction rate and higher conversion in a shorter time. nih.gov However, since enzymes are costly, it is crucial to determine the optimal amount that balances reaction efficiency and cost. In the synthesis of octyl formate, the conversion increased as the Novozym 435 concentration was raised from 5 g/L to 15 g/L, but a further increase did not significantly improve the yield and even showed a slight decrease. mdpi.com

Table 3: Influence of Enzyme Load and Molecular Sieves on Enzymatic Esterification

ParameterConditionResulting Conversion/Yield (%)Reference Ester
Enzyme Load 2 mg/mL31Pyrrole Ester nih.gov
6 mg/mL61Pyrrole Ester nih.gov
Molecular Sieves 0 g22Pyrrole Ester nih.gov
1.0 g61Pyrrole Ester nih.gov
1.5 g~58Pyrrole Ester nih.gov

Data adapted from a study on the synthesis of pyrrole esters using Novozym 435 and benzyl alcohol as a substrate. nih.gov

2.2.1.1.3.4. Substrate Molar Ratio

The molar ratio of the substrates (valeric acid and benzyl alcohol) is another critical parameter that influences the equilibrium of the esterification reaction. According to Le Chatelier's principle, using an excess of one of the reactants can drive the reaction towards the formation of the ester. mdpi.com In many lipase-catalyzed esterifications, the alcohol is used in excess. mdpi.com

However, a very high excess of the alcohol can sometimes lead to enzyme inhibition. scispace.com The optimal molar ratio must be determined experimentally for each specific system. For the synthesis of octyl formate, a formic acid to octanol (B41247) ratio of 1:7 resulted in the highest conversion. google.com In the synthesis of a pyrrole ester with benzyl alcohol, a molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate to benzyl alcohol) was found to be optimal. nih.gov In the case of pentyl valerate synthesis, different molar ratios were investigated to maximize the yield. nih.gov

Table 4: Effect of Substrate Molar Ratio on Enzymatic Esterification Yield

Molar Ratio (Acid/Ester : Alcohol)Yield (%)Reference Ester
1:780.71Octyl Formate google.com
5:161Pyrrole Ester nih.gov
2:522Pyrrole Ester nih.gov

Data adapted from studies on the synthesis of octyl formate and pyrrole esters. google.comnih.gov

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of this compound aligns with several key principles of green chemistry, offering a more sustainable alternative to conventional chemical methods. bohrium.com

Reduced Byproducts and Waste

A significant advantage of using lipases as catalysts is their high selectivity (chemo-, regio-, and enantioselectivity). bohrium.com This specificity results in the formation of fewer byproducts compared to traditional acid-catalyzed reactions, which can lead to side reactions and the formation of impurities. bohrium.com The primary byproduct in the enzymatic esterification of this compound is water, which is non-toxic. The high selectivity simplifies downstream purification processes, reducing the need for extensive separation steps and minimizing solvent waste. bohrium.com

Solvent-Free Synthesis Systems

Solvent-free synthesis of this compound is gaining traction in industrial applications due to its environmental and economic benefits. By eliminating organic solvents, these methods reduce waste, minimize operational costs, and simplify the purification process. In a typical solvent-free system for producing this compound, a mixture of valeric acid and benzyl alcohol is heated, often with vigorous stirring to ensure adequate mixing of the reactants.

One approach involves the direct esterification of valeric acid and benzyl alcohol. This reaction is typically carried out at elevated temperatures, generally between 110–115°C. Despite the absence of a solvent to facilitate azeotropic removal of water, a byproduct of the reaction, yields can still be comparable to traditional methods, often reaching 80-85%. The removal of water as it forms is crucial to drive the reaction equilibrium towards the formation of the ester.

Enzymatic catalysis offers a greener alternative for solvent-free synthesis. Lipases, such as Candida antarctica lipase B (CAL-B), are effective catalysts for the esterification of valeric acid with benzyl alcohol. These reactions can be conducted at milder temperatures, typically between 40–60°C, which helps to minimize the formation of byproducts. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. scispace.com For instance, the synthesis of benzyl acetate (B1210297), a similar ester, has been achieved with 100% molar conversion in just 10 minutes using an immobilized lipase and vinyl acetate as the acyl donor under solvent-free conditions. scispace.com

The table below summarizes key parameters for different solvent-free synthesis approaches for esters, including those relevant to this compound production.

Catalyst SystemReactantsTemperature (°C)Reaction TimeYield (%)Reference
Acid CatalystValeric Acid, Benzyl Alcohol110-115Not Specified80-85
Candida antarctica lipase B (CAL-B)Valeric Acid, Benzyl Alcohol40-60Not SpecifiedHigh (byproducts minimized)
Immobilized LipaseCarboxylic Acid, Alcohol/Vinyl AcetateNot SpecifiedVaries (e.g., 10 min for benzyl acetate)Up to 100 scispace.com

Alternative Catalyst Systems (e.g., Heterogeneous Catalysts)

While traditional homogeneous catalysts like sulfuric acid are effective for this compound synthesis, they can lead to purification challenges and side reactions. To address these issues, heterogeneous catalysts have been explored. These solid catalysts are easily separated from the reaction mixture, enabling their reuse and reducing waste. frontiersin.org

Commonly investigated heterogeneous catalysts for esterification reactions include:

Sulfonated Resins: Ion-exchange resins like Amberlyst-15 have been used as solid acid catalysts. They can effectively catalyze the esterification of valeric acid, though they may require longer reaction times (8–12 hours) compared to sulfuric acid. mdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals can also act as solid acid catalysts. Their shape-selective properties can sometimes lead to higher product selectivity. frontiersin.org

Metal Oxides: Oxides such as zirconia (ZrO₂) and niobia (Nb₂O₅) have shown catalytic activity in esterification reactions. frontiersin.org

Heteropolyacids: These acids, such as phosphotungstic acid (PTA), can be used as efficient and recyclable catalysts for the synthesis of alkyl benzoates, a class of compounds similar to this compound. researchgate.net

The use of these catalysts often involves heating a mixture of the carboxylic acid and alcohol, with the solid catalyst suspended in the reaction medium. Microwave irradiation has also been employed to accelerate these reactions, sometimes in solvent-free conditions. researchgate.net For example, the esterification of valeric acid has been studied using various solid catalysts under microwave irradiation to produce alkyl valerates. frontiersin.org

Electrochemical Methods in Ester Synthesis

Electrochemical synthesis is an emerging sustainable technique for organic reactions, including the formation of esters. researchgate.net These methods can often be performed at room temperature and avoid the need for rare transition metals and added bases. rsc.org

One electrochemical approach relevant to ester synthesis is the "anion pool" method. rsc.org In this technique, a strong nucleophile is generated electrochemically from a suitable precursor. While directly applied to amide synthesis with a concurrent benzyl ester formation as a byproduct, the principle could be adapted for the primary synthesis of benzyl esters. rsc.org The process is noted for its operational simplicity and improved atom economy compared to traditional synthetic routes. rsc.org

Another area of research involves the electrosynthesis of benzylboronic acids and esters from benzyl halides. researchgate.net This highlights the potential of electrochemical methods to functionalize benzyl compounds. Furthermore, electrochemical oxidative coupling between alcohols and thiophenols has been achieved to produce sulfinic esters, demonstrating the formation of an ester-like linkage via an electrochemical S-H and O-H bond coupling. chemrxiv.org

While direct electrochemical synthesis of this compound is not extensively documented, the principles from related electrochemical ester syntheses suggest a promising avenue for future research. These methods offer the potential for greener and more efficient production of esters. researchgate.net

Protection and Deprotection Strategies (Benzyl Ethers)

In multi-step organic syntheses, it is often necessary to protect reactive functional groups, such as alcohols, to prevent them from participating in unwanted side reactions. The benzyl group is a commonly used protecting group for alcohols, forming a benzyl ether. uwindsor.ca

Protection: The formation of a benzyl ether is typically achieved through a Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with benzyl bromide. uwindsor.caorganic-chemistry.org For substrates with multiple hydroxyl groups, milder bases like silver oxide (Ag₂O) can allow for more selective protection of one hydroxyl group over another. organic-chemistry.org

Deprotection: The removal of the benzyl protecting group to regenerate the alcohol is a crucial step. Several methods are available for this transformation:

Catalytic Hydrogenolysis: This is the most common method for deprotecting benzyl ethers. organic-chemistry.orgjk-sci.com The benzyl ether is reacted with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The reaction cleaves the carbon-oxygen bond of the ether, yielding the free alcohol and toluene as a byproduct. organic-chemistry.orgjk-sci.com In molecules containing other reducible functional groups, such as alkenes or alkynes, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used instead of H₂ gas to achieve more selective debenzylation. organic-chemistry.orgjk-sci.com

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. For example, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can remove the benzyl group. organic-chemistry.org

Acidic Cleavage: Strong acids can also cleave benzyl ethers, but this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org

Chemical Reactions and Transformations

Hydrolysis Reactions

Hydrolysis, which translates to "splitting with water," is a significant reaction for esters like this compound. libretexts.org This reaction involves the cleavage of the ester bond, leading to the formation of the parent carboxylic acid and alcohol. libretexts.orglibretexts.org The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org

Acidic Hydrolysis

The acidic hydrolysis of an ester is the reverse reaction of Fischer esterification. libretexts.org For this compound, this reaction would involve heating the ester with a substantial excess of water that contains a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org

The mechanism of acidic hydrolysis proceeds through the protonation of the carbonyl oxygen of the ester by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the alcohol (benzyl alcohol) to yield the carboxylic acid (valeric acid).

The reaction is reversible and does not proceed to completion on its own. libretexts.orglibretexts.org To favor the formation of the products, a large excess of water is typically used to shift the equilibrium. libretexts.org

C₆H₅CH₂O(O)C(CH₂)₃CH₃ + H₂O ⇌ C₄H₉COOH + C₆H₅CH₂OH (this compound + Water ⇌ Valeric acid + Benzyl alcohol)

In vivo, benzyl esters like this compound are known to undergo metabolic hydrolysis, primarily in the liver, to yield benzyl alcohol and the corresponding carboxylic acid. oecd.orgljmu.ac.uk The benzyl alcohol is then further oxidized to benzoic acid, which is subsequently conjugated and excreted. oecd.org

Oxidation and Reduction Pathways

The oxidation and reduction pathways of this compound are primarily understood through its metabolic fate, which begins with hydrolysis. nih.gov

Metabolic Pathway

In vivo, the principal metabolic pathway for this compound involves enzymatic hydrolysis, which cleaves the ester bond to produce benzyl alcohol and valeric acid. nih.gov This initial step is crucial as the subsequent oxidation reactions act on these hydrolysis products rather than the parent ester.

Following hydrolysis, the resulting benzyl alcohol is further metabolized. It undergoes oxidation to form benzoic acid. nih.gov This transformation is a key step in the metabolic cascade. The body then conjugates the benzoic acid with glycine (B1666218) to produce hippuric acid, which is a major metabolite excreted in the urine. nih.gov This metabolic sequence has been observed in various species. nih.gov

The key oxidative steps following hydrolysis are:

Benzyl Alcohol → Benzoic Acid

Benzoic Acid + Glycine → Hippuric Acid

There is limited direct research on the oxidation of the intact this compound ester. However, the benzylic position (the carbon atom of the benzyl group attached to the oxygen) is generally susceptible to oxidation. Reagents like hot potassium permanganate (B83412) (KMnO₄) can typically oxidize a benzylic C-H bond. fishersci.se Similarly, the benzyl group can be removed through reduction methods like catalytic hydrogenation, which would cleave the benzyl-oxygen bond to yield toluene and valeric acid. wikipedia.org However, for this compound itself, the metabolic pathway involving initial hydrolysis appears to be the most documented transformation route. nih.gov

Reaction Products of this compound Metabolism

Initial Reactant Primary Reaction Intermediate Products Final Metabolite (example)

Compound Information

Compound Name PubChem CID
This compound 82584 wikidata.orguni.lunih.gov
Sodium valerate 3669864 nih.govncats.io
Benzyl alcohol 244 fishersci.atfishersci.seuni.lunih.gov
Valeric acid 7991 scribd.comwikipedia.orgnih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for separating benzyl (B1604629) valerate (B167501) from other components in a sample, allowing for its precise identification and quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like benzyl valerate. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the flavor and fragrance industry, GC-MS is instrumental in quantifying residual starting materials, such as benzyl alcohol and valeric acid, to ensure the final product meets high purity standards, often requiring these impurities to be below 0.5% and 0.3%, respectively.

The choice of the gas chromatography column is critical for achieving optimal separation of this compound from other compounds that may be present in a sample. A non-polar capillary column, such as a DB-5, is frequently recommended for this purpose. The stationary phase of these columns is typically composed of a low-polarity material like 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity.

Temperature programming is a crucial aspect of the GC method. This involves systematically increasing the column temperature during the analysis. A typical temperature program for analyzing this compound might start at a lower temperature, for instance, 50°C, and then ramp up to a higher temperature, such as 250°C, at a controlled rate of 5°C per minute. This gradual increase in temperature allows for the effective separation of compounds with a wide range of boiling points, ensuring that more volatile compounds elute first, followed by less volatile compounds like this compound.

The retention time is the time it takes for a compound to travel from the injector, through the column, to the detector. It is a characteristic property of a compound under a specific set of chromatographic conditions (column type, temperature program, carrier gas flow rate). For this compound, characteristic retention times on non-polar columns are typically observed around 12–14 minutes. By comparing the retention time of a peak in a sample chromatogram to the retention time of a known this compound standard, a tentative identification can be made. The use of retention time locking (RTL) can further enhance the reliability of identification by ensuring consistent retention times across different analyses and instruments. europa.eu

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the fragments. The presence of a benzyl substructure is often indicated by a characteristic ion at m/z 91. nist.gov For unequivocal identification, the obtained mass spectrum of a sample component is compared against a spectral library, such as the NIST/Wiley registry or the MassBank database. fraterworks.comnih.gov A high match score between the sample spectrum and the library spectrum for this compound provides a high degree of confidence in its identification.

Retention Time Analysis

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for samples that are not suitable for the high temperatures of GC analysis or when analyzing non-volatile impurities. Reversed-phase HPLC is a commonly employed mode for this purpose.

While specific HPLC methods for this compound are not as extensively documented as GC-MS methods, the analysis of structurally similar compounds, such as betamethasone (B1666872) valerate and benzyl alcohol, provides a strong basis for method development. jpionline.orgoup.comnih.gov A typical reversed-phase HPLC setup would utilize a C18 column. jpionline.orgnih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jpionline.orgnih.gov The separation is based on the partitioning of the analyte between the non-polar stationary phase (C18) and the polar mobile phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve the desired separation. jpionline.orgoup.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. jpionline.orgnih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The FTIR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹. Another key absorption is the C-O-C asymmetric stretch, which appears around 1250 cm⁻¹. These characteristic peaks provide strong evidence for the presence of the ester functional group.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzyl group typically appear as a multiplet around δ 7.3 ppm. The protons of the valerate aliphatic chain will be observed in the upfield region, generally between δ 0.9 and 2.3 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is a key indicator and appears at approximately 170 ppm. By analyzing the chemical shifts, splitting patterns, and integration of the peaks in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed, and the presence of impurities can be detected and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's atomic connectivity.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For this compound, the aromatic protons of the benzyl group typically appear as a multiplet around δ 7.3 ppm. The aliphatic protons of the valerate chain produce signals between δ 0.9 and 2.3 ppm.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. A characteristic peak for the ester carbonyl carbon (C=O) in this compound is observed at approximately 170 ppm. This, combined with the signals from the aromatic and aliphatic carbons, confirms the ester linkage and the respective chain lengths.

A summary of typical NMR spectral data is provided below.

Interactive Table: NMR Data for this compound

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H~7.3Aromatic protons (benzyl group)
¹H0.9 - 2.3Aliphatic protons (valerate chain)
¹³C~170Carbonyl carbon (C=O)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The FTIR spectrum of this compound is distinguished by a strong absorption band around 1740 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. Another key feature is the C-O-C asymmetric stretching vibration, typically found near 1250 cm⁻¹. In some cases, the carbonyl peak may be observed at 1732 cm⁻¹. researchgate.net These absorptions are definitive indicators of the ester functional group within the molecule.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1740C=O StretchEster Carbonyl
~1250C-O-C Asymmetric StretchEster Linkage

Advanced Analytical Strategies

Beyond standard spectroscopic characterization, advanced analytical strategies involving computational tools and rigorous validation methods are crucial for understanding the properties of this compound and ensuring the reliability of analytical data.

Cheminformatics and Computational Analytical Tools

Cheminformatics and computational tools offer powerful methods for predicting the properties and biological interactions of molecules like this compound. Techniques such as molecular docking are used to simulate the binding of a ligand to a target protein. For instance, the interaction of this compound with enzymes like acetylcholinesterase (AChE) has been studied using software such as PyRx with the Vina Wizard, providing insights into its binding affinity. springermedizin.denih.gov

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict analytical properties, such as the gas chromatographic retention index. conicet.gov.ar Software like Dragon is used to calculate molecular descriptors that are then correlated with experimental data to build these predictive models. conicet.gov.ar Molecular dynamics (MD) simulations can also provide a dynamic view of how molecules like this compound interact with biological systems over time, complementing the static picture from docking studies. mdpi.com These computational approaches are vital for screening, predicting behavior, and guiding experimental design. google.com

Interlaboratory Comparison and Validation Studies

Interlaboratory comparisons (ILCs), also known as proficiency testing, are fundamental to the validation of analytical methods. rsb.gov.rw These studies involve multiple laboratories testing identical samples to assess the performance and reliability of a specific analytical method. rsb.gov.rw The primary goals of ILCs are to determine the repeatability and reproducibility of a method and to validate its suitability for a specific purpose. rsb.gov.rweuropa.eu

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like benzyl (B1604629) valerate (B167501), DFT calculations, often using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-311++G(d,p) or 6-311G(d,p)), are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.govmdpi.comnih.gov This optimization converges on a true energy minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in the subsequent frequency calculation. mdpi.com

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. uni-greifswald.de These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching of the C=O ester bond or vibrations within the benzyl ring. The calculated vibrational data, including infrared (IR) intensities and Raman activities, can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of spectral bands. nih.govuni-greifswald.deresearchgate.net For molecular crystals, periodic DFT calculations can provide a nearly one-to-one match with experimental data from techniques like inelastic neutron scattering (INS), offering a more accurate assignment than calculations based on an isolated molecule approach. mdpi.com

Calculation TypePurposeCommon MethodTypical Output
Geometry OptimizationFind the lowest energy (most stable) 3D structure.DFT (e.g., B3LYP/6-311G(d,p))Optimized Cartesian coordinates, bond lengths, bond angles.
Frequency CalculationPredict vibrational modes and spectra.DFT (same level as optimization)Vibrational frequencies (cm-1), IR intensities, Raman activities.

Valence bond (VB) theory provides a quantum mechanical description of chemical bonding, focusing on the formation of bonds from the overlap of atomic orbitals. VB calculations offer insights into the electronic properties of benzyl compounds by describing the nature of the covalent bonds and the distribution of electrons within the molecule. The theory defines the valence of an atom as the number of electrons it uses for bonding. wikipedia.org For benzyl valerate, this would involve analyzing the σ and π bonds within the benzene (B151609) ring, the ester functional group, and the aliphatic chain. These calculations can elucidate concepts like resonance within the benzyl group and the electronic character of the ester linkage, which are crucial for understanding the molecule's reactivity and intermolecular interactions. The VB model is a key component in the quantum chemical description of molecular complexes. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Spectra

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend computational analysis to the behavior of molecules over time and their interactions with other molecules, including large biological macromolecules.

Molecular modeling has been instrumental in studying how valerate-containing molecules interact with biological targets. A significant example is the study of N-benzyladriamycin-14-valerate (AD 198), a derivative of doxorubicin, and its interaction with the C1 domain of Protein Kinase C (PKC). nih.govnih.govaacrjournals.org The PKC C1 domain is a receptor for phorbol (B1677699) esters and diacylglycerol. ebi.ac.uk Unlike its parent compound doxorubicin, AD 198 shows a distinct mechanism of action that does not primarily involve DNA intercalation. nih.govaacrjournals.org

Biochemical and modeling studies have demonstrated that AD 198 acts as a C1-ligand, competing for the same binding site as phorbol esters on PKC isoforms. nih.govnih.govresearchgate.net Molecular modeling identified plausible binding modes where AD 198 fits into the groove of the PKC-delta C1b domain. nih.gov These models revealed that the 14-valerate side chain is critically important for this interaction. The carbonyl group of the valerate ester is proposed to form hydrogen bonds with the protein backbone, while the acyl chain helps to stabilize the protein-ligand complex within the cell membrane, in a manner similar to the acyl chains of phorbol esters. nih.gov This interaction with PKC has been strongly correlated with the compound's cytotoxic activity, highlighting the crucial role of the valerate moiety in mediating this specific ligand-protein recognition. nih.govaacrjournals.org

MoleculeTargetKey Interaction MoietyFinding
N-benzyladriamycin-14-valerate (AD 198)Protein Kinase C (PKC) C1-domain14-valerate side chainActs as a competitive ligand, with the valerate's carbonyl forming H-bonds and the acyl chain stabilizing the complex. nih.gov
DoxorubicinProtein Kinase C (PKC) C1-domainN/ADoes not appreciably compete for the phorbol ester binding site. nih.govaacrjournals.org

This compound is a flexible molecule due to several rotatable single bonds in its structure, particularly within the valerate chain and the benzyl ester linkage. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is typically achieved by combining quantum chemical calculations with experimental methods like microwave spectroscopy. researchgate.netrsc.org

For similar esters, such as methyl valerate and ethyl butyrate, computational scans of the potential energy surface at levels like MP2/6-311++G(d,p) have identified multiple stable conformers that are very close in energy. researchgate.netrsc.org These conformers differ by the rotation around key dihedral angles. rsc.org The theoretically predicted rotational constants and dipole moments for these conformers can then be compared to experimental data from Fourier transform microwave spectroscopy to identify which conformers are present in the gas phase under jet-cooled conditions. researchgate.netrsc.org Such studies provide a detailed picture of the molecule's structural landscape, which is essential for understanding its physical properties and how it might fit into a receptor binding site.

Ligand-Protein Interactions (e.g., with Protein Kinase C (PKC) C1-domain)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict the properties of new or untested compounds. mdpi.comresearchgate.net

QSAR/QSPR models are developed using a dataset of compounds with known properties. For instance, a QSAR model was developed to predict the acute aquatic toxicity of aliphatic esters, a dataset which included this compound. researchgate.net Similarly, QSPR models have been created to predict fundamental properties like the standard enthalpy of formation for large sets of diverse organic compounds. mdpi.com For compounds containing a benzyl group, QSAR models have been used to analyze and predict their inhibitory activity against targets like p38α MAP kinase. nih.gov These models, often built using methods like multiple linear regression (MLR) and genetic algorithms (GA), are valuable tools in chemical risk assessment and drug discovery for efficiently screening compounds and prioritizing them for further experimental testing. researchgate.netresearchgate.net

Docking Studies for Biological Target Interactions

Computational docking studies are pivotal in predicting the binding affinity and interaction patterns of small molecules with biological macromolecules, thereby elucidating their potential pharmacological or toxicological mechanisms. As of the current date, dedicated molecular docking studies focusing exclusively on this compound against specific biological targets are not extensively available in the public scientific literature.

However, the significance of the valerate moiety in molecular interactions has been highlighted in studies of more complex molecules. For instance, research on N-benzyladriamycin-14-valerate (AD 198), a semisynthetic anthracycline, has utilized molecular modeling to investigate its interaction with the C1b domain of protein kinase C-delta (PKC-δ). nih.gov These studies suggest that the 14-valerate side chain is crucial for the binding of AD 198 to the C1 domain. nih.gov Modeling indicates that the carbonyl group of the valerate substituent participates in hydrogen bonding with the δC1b domain, while the acyl chain likely contributes to the stabilization of the protein-ligand complex within the cell membrane, a mechanism analogous to that of phorbol esters. nih.gov It is important to note that these findings pertain to the entire AD 198 molecule and not to this compound as an independent compound.

In a broader screening study investigating the anti-cholinesterase potential of various phytochemicals, this compound was included in an in silico molecular docking analysis against acetylcholinesterase (AChE). nih.gov The study reported a binding affinity for this compound, although detailed interaction data such as specific amino acid residues involved, and the types of bonds formed were not provided.

While direct and detailed docking studies on this compound are limited, the available information suggests that the valerate group can play a role in molecular recognition and binding to protein targets. Further computational research is required to fully characterize the potential biological interactions of this compound.

Biological Activities and Biochemical Interactions

Metabolic Pathways and Biotransformation

In biological systems, benzyl (B1604629) valerate (B167501) undergoes a defined metabolic process primarily centered on the cleavage of its ester bond. This biotransformation is a crucial step that determines its subsequent metabolic fate and excretion from the body. oecd.org

The principal metabolic pathway for benzyl valerate is initiated by enzymatic hydrolysis. This reaction cleaves the ester linkage, yielding benzyl alcohol and valeric acid (also known as pentanoic acid). This process is a common metabolic route for benzyl esters. oecd.orgljmu.ac.uk In vivo, this hydrolysis occurs mainly in the liver. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are known to facilitate the breakdown of esters like valerates. nih.gov While not specific to this compound, studies on similar compounds like pyrethroids show that carboxylesterases are a common route for the hydrolysis of esters in living systems. ucanr.edu The biotransformation half-life for this compound has been estimated to be very short, at approximately 0.04 days. thegoodscentscompany.com

Following the initial hydrolysis, the resulting metabolites, benzyl alcohol and valeric acid, enter their respective metabolic pathways. ljmu.ac.uk Benzyl alcohol is rapidly oxidized, first to benzaldehyde (B42025) and then to benzoic acid. oecd.orgnih.govwikipedia.org The body then detoxifies the benzoic acid through a conjugation reaction with the amino acid glycine (B1666218). nih.gov This conjugation, which primarily takes place in the liver, forms N-benzoylglycine, more commonly known as hippuric acid. wikipedia.org Hippuric acid is a major urinary metabolite and is ultimately excreted from the body via urine. oecd.orgnih.gov This metabolic sequence has been documented in multiple species, including rats and rabbits. The carboxylic acid component, valeric acid, is expected to be catabolized and integrated into normal physiological pathways. ljmu.ac.uk

The metabolic cascade for benzyl esters can be summarized as follows:

Hydrolysis: Benzyl Ester → Benzyl Alcohol + Carboxylic Acid. oecd.org

Oxidation: Benzyl Alcohol → Benzaldehyde → Benzoic Acid. oecd.org

Conjugation: Benzoic Acid + Glycine → Hippuric Acid. oecd.org

Excretion: Hippuric Acid is eliminated in the urine. oecd.org

Enzymatic Hydrolysis in Biological Systems

Interactions with Biological Receptors and Enzymes

This compound's interactions are not limited to metabolic enzymes; it also engages with specific receptor proteins, particularly those involved in olfaction, and has been studied for its potential to interact with other significant enzyme systems.

This compound is recognized for its role in evoking olfactory responses. In the olfactory system, small soluble polypeptides known as odorant-binding proteins (OBPs) are thought to carry odorant molecules through the aqueous mucus to the olfactory receptors. researchgate.netacs.org Research on the hawkmoth Manduca sexta demonstrated that specific olfactory sensory neurons (OSNs) respond to this compound. researchgate.net In one study, the TA-1A neuron showed a weak response to this compound as part of its tuning to aromatic compounds. researchgate.netresearchgate.net

Studies involving porcine OBP-1 explored its binding affinity for several fragrances. While not specifically testing this compound, the research demonstrated strong binding for a structurally similar compound, citronellyl valerate, indicating that the valerate moiety can interact with the binding pocket of OBPs. researchgate.netnih.gov

Research into the interactions of valerate esters with Protein Kinase C (PKC) has been conducted using a complex analog, N-benzyladriamycin-14-valerate (AD 198). aacrjournals.orgnih.govacs.org AD 198 is a semisynthetic anthracycline that binds to the C1 regulatory domain of PKC, a domain that also binds phorbol (B1677699) esters. aacrjournals.orgnih.govaacrjournals.org Molecular modeling and biochemical studies have shown that the 14-O-valerate side chain is crucial for this interaction. aacrjournals.orgnih.govacs.org

The key findings regarding the valerate moiety's role include:

Hydrogen Bonding: The carbonyl group of the 14-valerate is involved in hydrogen bonding to the C1b domain of PKC-delta. aacrjournals.orgnih.govacs.org

Stabilization: The acyl chain of the valerate is positioned to stabilize the membrane-bound protein-ligand complex, in a manner analogous to the acyl chains of phorbol esters. aacrjournals.orgnih.govacs.org

Functional Importance: The linear five-carbon valerate substitution was found to be the minimum length necessary for certain biological activities of the parent compound, AD 198. nih.gov The principal metabolite of AD 198, which lacks the valerate group, does not appreciably compete for phorbol ester binding sites on PKC. aacrjournals.orgnih.gov

These studies, while not performed on this compound itself, highlight the specific role the valerate chemical group can play in mediating interactions with the C1 domain of PKC. nih.govacs.org

This compound has been investigated for its potential as a cholinesterase inhibitor. nih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. mdpi.com In a computational docking study of phytochemicals from Myrtus communis, this compound was identified as a potential inhibitor. nih.govresearchgate.net The study reported that this compound showed a stronger binding affinity for AChE than for BChE. researchgate.net It was predicted to lodge into the active site of AChE primarily through hydrophobic interactions. researchgate.net

Interactive Table: Cholinesterase Binding Affinity of this compound Use the filter to view data for a specific enzyme.

CompoundEnzyme TargetBinding Affinity (kcal/mol)
This compoundAcetylcholinesterase (AChE)-7.3
This compoundButyrylcholinesterase (BChE)Not specified as top binder
Data sourced from in silico docking studies. nih.gov

Toxicological Research and Safety Assessments

In Vitro Genotoxicity Studies

The genotoxic potential of fragrance ingredients, including this compound, is a critical component of their safety assessment. In vitro testing methods are often employed as an initial screening phase to identify any potential for a substance to cause DNA or chromosomal damage. researchgate.net These tests can include bacterial assays, such as the Ames test, and mammalian cell-based assays like the micronucleus test. researchgate.net

Read-Across Protocols for Toxicity Prediction

In the absence of specific long-term toxicity data for every chemical, regulatory and safety bodies often use a "read-across" approach. This toxicological principle posits that the toxic profile of an untested chemical can be inferred from structurally similar and well-studied "source" compounds. ljmu.ac.uk This method is particularly applicable to groups of chemicals that are expected to have similar metabolic pathways and toxicodynamic profiles. ljmu.ac.ukacs.org

This compound belongs to a category of aryl alcohol alkyl carboxylic acid esters. ljmu.ac.uk A read-across protocol has been formulated for this group, which includes esters of benzyl alcohol and 2-phenylethyl alcohol, to predict 90-day repeat-dose toxicity. ljmu.ac.uk The fundamental hypothesis is that these esters undergo hydrolysis into their corresponding, more toxic alcohols, which then drive the adverse effects. ljmu.ac.uk

For this compound, the toxicity data can be reliably predicted from its well-studied metabolic precursors and related esters.

Table 1: Read-Across Data for this compound and Related Compounds

RoleCompound NameRationale for Inclusion
Target Substance This compoundThe compound for which toxicity is being predicted.
Source Substance Benzyl acetate (B1210297)A structurally similar benzyl ester with extensive toxicological data. It metabolizes via the same initial hydrolysis step. ljmu.ac.ukoecd.org
Source Substance Benzyl alcoholThe primary metabolite of this compound following hydrolysis. Its toxicity profile is the main driver of the predicted effects. ljmu.ac.ukoecd.org
Category Members Benzyl propionate (B1217596), Benzyl butyrate, Benzyl hexanoateOther benzyl esters that follow the same metabolic fate, providing a consistent toxicity profile across the category. ljmu.ac.uk

This approach reduces the need for extensive animal testing while ensuring safety, with studies concluding that No-Observed-Adverse-Effect Level (NOAEL) values of 250-500 mg/kg/day can be confidently read across to untested compounds in this category. ljmu.ac.uk

Metabolic Profile and Toxicodynamic Impact

The metabolic pathway for this compound is well-established and central to its toxicological assessment. It is anticipated that this compound, like other simple benzyl esters, is rapidly metabolized in the body. oecd.org

The primary metabolic steps are:

Hydrolysis : this compound is broken down by esterase enzymes into its constituent parts: benzyl alcohol and valeric acid. ljmu.ac.ukoecd.org

Oxidation : The resulting benzyl alcohol is then oxidized, first to benzaldehyde and subsequently to benzoic acid. ljmu.ac.uk

Conjugation and Excretion : Benzoic acid is primarily conjugated with glycine to form hippuric acid, which is then excreted in the urine. ljmu.ac.ukoecd.orgmedlabgear.com A smaller fraction may be excreted as a glucuronide conjugate, particularly at higher doses. oecd.org

The toxicodynamic impact is not caused by the parent ester itself but is a consequence of its hydrolysis. The adverse effects are attributed to the resulting benzyl alcohol, which can cause non-specific basal cytotoxicity analogous to narcosis. ljmu.ac.uk Therefore, the toxicity of this compound is directly linked to the well-documented effects of its primary metabolite, benzyl alcohol. ljmu.ac.ukoecd.org

Potential Therapeutic and Biomedical Applications (Research Focus)

Drug Delivery Systems

The chemical structure of this compound, specifically its ester linkage, makes it a subject of interest in the research and development of drug delivery systems. The "prodrug" approach involves modifying an active drug molecule to enhance its delivery, stability, or solubility, with the modifying group being cleaved in the body to release the active drug. nih.gov Esterification is a common prodrug strategy. nih.gov

Research has shown that creating ester forms of drugs can modulate their pharmacokinetic properties, potentially improving efficacy and bioavailability, especially for poorly soluble compounds. While this compound itself is not a primary active drug, its structure serves as a model for how ester linkages can be used. For instance, studies on N-Benzyladriamycin-14-valerate, an anti-cancer agent, show its incorporation into a lipopeptide nanoconjugate for targeted therapy, highlighting the role of the valerate moiety in drug design. researchgate.net The objective of such systems is to achieve controlled, site-specific release of a therapeutic agent, thereby maximizing its effect and minimizing systemic toxicity. sigmaaldrich.com

Components of Pharmaceutical Formulations

This compound is utilized as a pharmaceutical intermediate in the synthesis of other chemical compounds. indiamart.comtradeindia.com Its metabolic product, benzyl alcohol, has a more direct and established role in pharmaceutical formulations, where it is used as a preservative due to its bacteriostatic properties, as a solvent in injectable drugs, and as a topical agent. medlabgear.comecostore.com

Given that this compound is an ester of benzyl alcohol and valeric acid, it can be a component in formulations where a specific aroma or a controlled release of these precursor molecules is desired. wikipedia.org Its fruity, sweet scent profile also leads to its use in fragrances, which can be incorporated into topical cosmetic and therapeutic products. chemicalbook.com The stability and solubility characteristics of this compound make it a candidate for inclusion in various formulations where these properties are advantageous. chemicalbook.com

Antibacterial, Antiviral, and Anticancer Properties of Benzyl 5-cyano-2-(hydroxyimino)pentanoate

Benzyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound that belongs to a class of molecules recognized for their potential biological activities. ontosight.ai Its structure, featuring a benzyl group, a cyano group, and a hydroxyimino functionality, contributes to its potential reactivity and biological action. ontosight.ai

While this compound is of interest in pharmacology and drug discovery, specific and detailed research on its individual antibacterial, antiviral, and anticancer properties is not extensively documented in publicly available literature. ontosight.ai Compounds with similar structural motifs, such as those containing cyano or hydroxyimino groups, have been investigated for a range of biological activities. zsmu.edu.uacore.ac.uk For example, various derivatives containing a cyano group have been explored for their anticancer potential. zsmu.edu.uaresearchgate.net Similarly, other benzyl-containing compounds have been synthesized and evaluated for antiviral and antibacterial activities. mdpi.comtjnpr.org

The synthesis of benzyl 5-cyano-2-(hydroxyimino)pentanoate is typically achieved through multi-step chemical reactions. ontosight.ai It is considered a valuable precursor or intermediate for creating more complex molecules with potential therapeutic uses. ontosight.ai However, comprehensive studies are required to fully characterize the specific antibacterial, antiviral, and anticancer efficacy and mechanisms of benzyl 5-cyano-2-(hydroxyimino)pentanoate itself. ontosight.ai

Occurrence and Natural Product Chemistry

Presence in Natural Sources (e.g., Plants)

Benzyl (B1604629) valerate (B167501), also known as benzyl pentanoate, has been identified as a volatile organic compound in a limited number of plant species. Its presence is often as a minor constituent of the essential oil or aromatic profile. The most cited natural source for this compound is the plant Artemisia annua, commonly known as sweet wormwood or Qinghao. mdpi.com Research into the phytochemistry of this species has identified benzyl pentanoate among its many volatile components. mdpi.com

While its isomer, benzyl isovalerate, is more commonly reported in a wider range of natural sources like honey and various flowers fragranceconservatory.comnih.gov, the straight-chain benzyl valerate is less frequently documented. The presence of its precursors, benzyl alcohol and valeric acid, in nature is well-established. Valeric acid, for instance, is famously found in the perennial flowering plant Valeriana officinalis wikipedia.org. The co-occurrence of these precursors in a single organism provides the basis for the potential biosynthesis of this compound.

The table below summarizes the documented natural source of this compound.

Natural SourceScientific Name
Sweet WormwoodArtemisia annua mdpi.com

Biosynthetic Pathways in Nature

The precise biosynthetic pathway for this compound has not been elucidated in a specific organism. However, based on the known biosynthesis of other volatile esters in plants, a probable pathway can be outlined. frontiersin.org The formation of this compound is the result of an esterification reaction between benzyl alcohol and an activated form of valeric acid.

The biosynthesis can be understood as a two-part process involving the formation of its precursors, followed by their condensation:

Formation of Precursors :

Benzyl Alcohol : The biosynthesis of benzyl alcohol in plants typically originates from the shikimate pathway. This pathway produces the aromatic amino acid L-phenylalanine, which is then converted through a series of enzymatic steps, often involving the phenylpropanoid pathway, to yield various benzenoid compounds, including benzyl alcohol.

Valeric Acid (Pentanoic Acid) : Valeric acid is a straight-chain fatty acid. In nature, fatty acids are generally built up from acetyl-CoA units. However, short-chain fatty acids like valeric acid can also be derived from the degradation of longer-chain fatty acids or from the metabolism of certain amino acids. In humans, it is a product of the gut microbiome. wikipedia.org

Esterification :

The final step in the biosynthesis of this compound is the condensation of benzyl alcohol with an activated form of valeric acid, typically valeryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the formation of a wide variety of volatile esters in fruits and flowers by transferring an acyl group from a coenzyme A (CoA) donor to an alcohol acceptor. frontiersin.org The reaction can be summarized as: Valeryl-CoA + Benzyl Alcohol → this compound + Coenzyme A

This enzymatic process is the biological equivalent of the acid-catalyzed esterification used in the chemical synthesis of this compound. The expression and activity of specific AAT enzymes are key factors that determine the production and accumulation of esters like this compound in plant tissues. frontiersin.org

Applications in Scientific and Industrial Research

Fragrance Chemistry Research

Benzyl (B1604629) valerate (B167501) is a recognized ingredient in the fragrance industry due to its powerful fruity and somewhat musky aroma. chemicalbook.com

Use as a Fixative in Fragrance Formulations

In the realm of fragrance chemistry, fixatives are crucial for enhancing the longevity of a scent. Benzyl valerate serves as a fixative, helping to prolong the presence of the fragrance in various formulations. Its relatively higher molecular weight compared to more volatile top-note esters contributes to its lower volatility, making it suitable for providing stability to aromatic compositions.

Blending with Other Esters for Aromatic Profiles

The creation of complex and appealing aromatic profiles often involves the blending of multiple esters. This compound is frequently blended with other esters to achieve specific fruity-floral accords. For instance, it is often combined with benzyl acetate (B1210297) and benzyl isovalerate. While benzyl isovalerate tends to have a heavier floral character, this compound contributes a berry-like sweetness to the blend. This blending allows perfumers to create nuanced and multi-faceted fragrances. It can be used to introduce interesting notes in rose and oriental-type fragrances. chemicalbook.com

Flavor Chemistry Research

The pleasant aroma of this compound also translates to its use in flavor chemistry.

Flavoring Agent in Food Products

This compound is utilized as a flavoring agent in the food industry, imparting a sweet, fruity profile with hints of pear and apple. lookchem.com It is particularly useful in enhancing the taste of products such as strawberry, apple, and tropical fruit flavorings. Its compatibility with other esters like ethyl valerate and isoamyl acetate makes it a versatile ingredient in food applications. It has been incorporated into confectionery and baked goods.

Chemical Intermediate in Synthesis

This compound can be synthesized through the acid-catalyzed esterification of valeric acid and benzyl alcohol. Conversely, it can undergo hydrolysis to yield its constituent parts, valeric acid and benzyl alcohol. This reactivity makes it a useful intermediate in the synthesis of other organic compounds. Valeric acid itself is primarily used in the synthesis of its various esters, known as valerates or pentanoates. wikipedia.org

Biotechnological Tools for Odour Control

Recent research has explored the use of odorant binding proteins (OBPs) as a biotechnological tool for odor control. researchgate.netresearchgate.net These proteins can bind to and neutralize or mask unpleasant odors. In a study investigating the binding affinities of various fragrances to porcine OBP-1, citronellyl valerate showed strong binding. researchgate.net While this compound itself was not the primary focus of this specific study, the research into related valerate esters highlights the potential for this class of compounds in developing new technologies for odor management on surfaces like textiles. researchgate.net The study demonstrated that OBPs could effectively delay the release of fragrances and attenuate the smell of cigarette smoke. researchgate.net

Future Research Directions and Challenges

Development of Novel Synthesis Routes

The conventional synthesis of benzyl (B1604629) valerate (B167501) involves a Fischer-Speier esterification between benzyl alcohol and valeric acid, typically catalyzed by strong mineral acids like sulfuric acid or p-toluenesulfonic acid. While effective, this method presents challenges related to catalyst separation, corrosion, and waste generation. Future research is directed towards developing more efficient and environmentally benign synthesis protocols.

Key areas for development include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, offers a promising alternative. Biocatalytic methods operate under mild conditions, exhibit high selectivity, and the catalysts can be recycled, aligning with green chemistry principles. researchgate.net Research efforts could focus on optimizing reaction conditions such as solvent choice, temperature, and molar ratios to maximize conversion rates and yields for benzyl valerate specifically.

Heterogeneous Catalysis: Developing solid acid catalysts can circumvent the separation issues associated with homogeneous catalysts like sulfuric acid. Materials such as ion-exchange resins or zeolites could provide high catalytic activity with the benefit of easy recovery and reuse.

Advanced Reaction Technologies: The application of microwave irradiation has been shown to accelerate esterification reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions. Further investigation into microwave-assisted synthesis of this compound using novel catalysts, such as Brønsted acidic ionic liquids, could lead to highly efficient processes.

A significant challenge lies in achieving high conversion rates and product purity that are competitive with traditional methods while maintaining the economic feasibility and scalability of these novel routes for industrial application.

Exploration of Undiscovered Biological Activities

The biological profile of this compound is largely confined to its assessment as a safe fragrance ingredient, with studies indicating it does not cause significant airway irritation. However, the broader pharmacological potential of this compound is virtually unknown. The structural motifs—a benzyl group and a valerate chain—are present in numerous biologically active molecules, suggesting that this compound itself could possess uncharacterised activities.

Future research should involve systematic screening to explore a range of biological effects:

Antimicrobial and Antifungal Activity: Many essential oils containing ester compounds exhibit antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in food preservation or as a topical antiseptic.

Anti-inflammatory and Analgesic Effects: Esterification is a known strategy to modify the bioactivity of parent molecules. For instance, carvacryl propionate (B1217596) demonstrates enhanced analgesic and anti-inflammatory properties compared to its precursor, carvacrol. A similar investigation into this compound, comparing its activity to benzyl alcohol and valeric acid, is warranted.

Enzyme Inhibition: In silico studies have predicted that this compound may interact with targets like Cathepsin D. nih.gov Experimental validation of these predictions could uncover roles in complex biological pathways and potential therapeutic applications.

Acaricidal and Insecticidal Properties: Related esters are used as active agents against agricultural and veterinary pests. Assessing the efficacy of this compound against common pests could open new avenues in agrochemical development.

The primary challenge in this area is the vastness of the biological space to be explored. A targeted approach, guided by computational predictions and knowledge of structurally related compounds, will be essential for efficient discovery.

Investigation of Environmental Fate and Degradation Mechanisms

Understanding the environmental impact of widely used chemicals like this compound is a critical aspect of modern chemical safety assessment. While this compound is classified as readily biodegradable, detailed knowledge of its degradation pathways and persistence in various environmental compartments is incomplete.

Future research should address the following:

Degradation Pathways: The primary metabolic pathway involves hydrolysis into benzyl alcohol and valeric acid, with benzyl alcohol further oxidizing to benzoic acid and ultimately being excreted as hippuric acid. thegoodscentscompany.comnih.gov Detailed studies are needed to identify the specific microbial enzymes responsible for these transformations in soil and aquatic environments.

Half-life in Different Media: Systematic studies are required to determine the half-life of this compound in soil, sediment, and water under various conditions (e.g., pH, temperature, microbial population). This data is essential for accurate environmental risk assessment. The regulatory dossiers for similar compounds, such as phenethyl valerate, provide a framework for the types of studies needed, including phototransformation in air and water. nih.gov

Ecotoxicity of Degradation Products: While the parent compound may have low toxicity, its degradation products could have different environmental or biological effects. For example, the degradation of the insecticide fenvalerate (B1672596) yields 3-phenoxybenzyl alcohol, a compound with its own metabolic and toxicological profile. nih.govnih.gov A comprehensive assessment must therefore include the ecotoxicological profiles of benzyl alcohol and valeric acid.

A key challenge is simulating complex environmental conditions in a laboratory setting to obtain data that is truly representative of the compound's behavior in the natural environment.

Sustainable Production and Green Chemistry Implementation

The industrial production of chemicals is increasingly scrutinized for its environmental footprint. Implementing green chemistry principles in the synthesis of this compound is a crucial future direction, aiming to reduce waste, minimize energy consumption, and use safer, renewable resources.

Priorities for research in this area include:

Use of Green Solvents: Traditional synthesis often employs volatile organic compounds. Research into replacing these with greener alternatives is vital. Potential candidates include bio-derived solvents like γ-valerolactone (GVL) or dibasic esters, which have lower toxicity and environmental impact. wikipedia.orgmerckmillipore.comwikipedia.org Some modern esterification methods have successfully used acetonitrile (B52724), which is considered a greener alternative to halogenated solvents. jove.com

Renewable Feedstocks: The parent molecules, benzyl alcohol and valeric acid, are typically derived from petrochemical sources. Developing pathways to produce these precursors from renewable biomass would significantly improve the sustainability profile of this compound. Valeric acid, for example, can be produced from cellulosic biomass. wikipedia.org

Process Intensification: Integrating novel synthesis methods, such as those using biocatalysts or microwave assistance, into continuous flow processes can enhance efficiency, reduce reactor size, and minimize waste. researchgate.net This approach contrasts with traditional batch processing and represents a significant step towards more sustainable chemical manufacturing.

The main challenge is the economic viability of these green technologies. For widespread industrial adoption, sustainable methods must not only be environmentally superior but also cost-competitive with established production routes.

Q & A

Q. How can researchers optimize the synthesis of benzyl valerate for high purity and yield?

this compound (benzyl pentanoate) is typically synthesized via acid-catalyzed esterification between valeric acid and benzyl alcohol. To optimize purity and yield:

  • Use a molar ratio of 1:1.2 (acid:alcohol) to drive the equilibrium toward ester formation .
  • Employ sulfuric acid (0.5–1% v/v) as a catalyst and reflux under anhydrous conditions.
  • Purify the product via fractional distillation or column chromatography, monitoring purity by GC-MS or NMR (e.g., δH 7.3 ppm for benzyl protons, δH 0.9–2.3 ppm for valerate chain protons) .
  • Quantify yield gravimetrically after removing unreacted starting materials.

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • GC-MS : Use a non-polar capillary column (e.g., DB-5) with temperature programming (50°C to 250°C at 5°C/min) to resolve this compound from co-eluting esters (e.g., benzyl propionate, hexyl valerate) .
  • NMR : Combine ¹H and ¹³C NMR to confirm ester linkage and chain length. For example, the carbonyl carbon (C=O) of this compound appears at ~170 ppm in ¹³C NMR .
  • FTIR : Validate ester functional groups via C=O stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹ .

Q. How should researchers handle this compound to ensure safety and stability in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 4°C to prevent hydrolysis or oxidation .
  • Handling : Use explosion-proof equipment and static-safe tools due to flammability (flash point ~100°C) .
  • Waste disposal : Neutralize residual acid catalysts before disposal and comply with local regulations for organic esters .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Dose-response studies : Systematically test concentrations (e.g., 0.1–100 µM) in cell cultures or microbial assays to identify threshold effects.
  • Metabolite profiling : Use LC-MS/MS to distinguish this compound from degradation products (e.g., valeric acid) in biological matrices .
  • Control for microbial interference : In gut microbiota studies, include germ-free models to isolate host-vs-microbe contributions to valerate metabolism .

Q. How can researchers design experiments to investigate this compound’s role in plant volatile-mediated ecological interactions?

  • Field sampling : Collect plant emissions (e.g., flowers, fruits) using dynamic headspace trapping and analyze via TD-GC-MS to detect this compound in situ .
  • Behavioral assays : Test insect electrophysiological responses (e.g., EAG) to synthetic this compound at ecologically relevant concentrations (e.g., 0.1–10 ng/µL) .
  • Isotopic labeling : Use ¹³C-labeled valeric acid to trace this compound biosynthesis pathways in plant tissues .

Q. What computational methods are effective for predicting this compound’s physicochemical properties?

  • QSPR modeling : Train models on existing ester datasets to predict logP (estimated ~3.5), solubility, and vapor pressure .
  • Molecular dynamics simulations : Simulate interactions with lipid bilayers to assess membrane permeability for drug delivery studies .
  • DFT calculations : Optimize geometry and calculate vibrational spectra to validate experimental IR/NMR data .

Methodological Challenges and Solutions

Q. How can researchers address variability in chromatographic quantification of this compound in multi-ester matrices?

  • Internal standards : Use deuterated analogs (e.g., this compound-d₅) to correct for matrix effects and instrument drift .
  • Multi-dimensional chromatography : Employ GC×GC-TOFMS to enhance separation of structurally similar esters (e.g., benzyl isovalerate vs. This compound) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

  • Automated synthesis platforms : Use flow chemistry systems to standardize reaction parameters (temperature, residence time) .
  • High-throughput screening : Test substituent effects (e.g., halogenated benzyl groups) on ester stability using parallel microreactors .

Data Interpretation and Validation

Q. How should researchers validate this compound’s metabolic pathways in microbial systems?

  • Stable isotope probing : Feed ¹³C-labeled this compound to microbial cultures and track incorporation into short-chain fatty acids via NMR .
  • Knockout strains : Use CRISPR-Cas9 to disable putative esterase genes in model microbes (e.g., E. coli) and assess degradation efficiency .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in toxicological studies?

  • Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ and assess hormetic responses .
  • Multivariate analysis : Apply PCA to disentangle correlated variables (e.g., cytotoxicity, oxidative stress) in omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl valerate
Reactant of Route 2
Reactant of Route 2
Benzyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.